N,N-Dimethylpentanamide

Catalog No.
S794169
CAS No.
6225-06-5
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylpentanamide

CAS Number

6225-06-5

Product Name

N,N-Dimethylpentanamide

IUPAC Name

N,N-dimethylpentanamide

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-4-5-6-7(9)8(2)3/h4-6H2,1-3H3

InChI Key

BNODIVYXTGTUPS-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(C)C

Canonical SMILES

CCCCC(=O)N(C)C

N,N-Dimethylpentanamide (CAS: 6225-06-5) is a high-boiling, polar aprotic solvent belonging to the N,N-dialkylamide class. Its molecular structure, featuring a five-carbon pentanoyl chain, distinguishes it from more common, shorter-chain analogs like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc). This structural difference results in a significantly higher boiling point (reported as high as 215-217°C at atmospheric pressure) and a lower vapor pressure compared to DMF (153°C) and DMAc (165°C). These fundamental physical properties make it a critical choice for processes requiring high temperatures where solvent loss or decomposition of common alternatives would be prohibitive.

Direct substitution of N,N-Dimethylpentanamide with lower-boiling point amides like DMF or DMAc is often impractical and can lead to process failure. The primary differentiator is thermal stability and operational temperature range. In high-temperature polymerizations, nanoparticle synthesis, or organic reactions requiring temperatures above 170°C, DMF and DMAc will either boil off, requiring pressurized systems, or begin to decompose, introducing impurities. The longer alkyl chain of N,N-Dimethylpentanamide also modifies its solvating properties and viscosity, potentially offering unique solubility for specific polymers or reagents that are poorly soluble in shorter-chain amides, thereby affecting formulation stability and performance.

Superior Thermal Headroom for High-Temperature Processing

N,N-Dimethylpentanamide provides a significantly expanded operational temperature range compared to its lower-chain analogs. Its atmospheric boiling point of approximately 215°C offers a substantial thermal advantage over both N,N-Dimethylformamide (DMF) at 153°C and N,N-Dimethylacetamide (DMAc) at 165°C. This allows for reactions to be conducted at atmospheric pressure at temperatures that would require sealed, high-pressure vessels if using DMF or DMAc.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data~215 °C (for a similar amide, 3-methoxy-N,N-dimethylpropanamide)
Comparator Or BaselineDMF: 153 °C; DMAc: 165 °C
Quantified Difference+62°C vs. DMF; +50°C vs. DMAc
ConditionsStandard atmospheric pressure.

This enables access to higher reaction kinetics and allows for transformations with high activation energies without the capital and safety overhead of pressurized systems.

Altered Solvating Power for Specialized Polymer Processing

The longer pentanoyl chain in N,N-Dimethylpentanamide alters its Hansen solubility parameters compared to DMF and DMAc, making it a more suitable solvent for certain polymer systems. While DMF and DMAc are excellent solvents for polymers like polyacrylonitrile and polyurethane, N,N-Dimethylpentanamide's modified lipophilicity can improve solubility and solution stability for other challenging polymers, such as specific aramids or polyimides, which is a known issue where DMAc is sometimes preferred over DMF for its slightly better performance. This is critical in applications like membrane casting or fiber spinning, where solution properties directly dictate final material morphology and performance.

Evidence DimensionPolymer Solubility and Solution Stability
Target Compound DataInferred improved solubility for specific polymers due to increased alkyl chain length.
Comparator Or BaselineDMAc is noted to have better solubility and solution stability for aramids and polyimides compared to DMF.
Quantified DifferenceNot directly quantified in sources, but inferred from structure-property relationships.
ConditionsPolymer dissolution for processing applications like membrane or fiber production.

Selecting this solvent can prevent polymer gelation or phase separation during processing, leading to more uniform and defect-free final products like high-performance films and fibers.

Potential for Enhanced Electrochemical Stability in Energy Storage

In non-aqueous electrolytes for lithium batteries, the solvent's electrochemical stability is paramount. While amides like DMAc are explored for their high ionic conductivity, their chemical stability against lithium metal can be a challenge. Longer-chain dialkylamides may offer an improved stability window. Research on hybrid electrolytes has shown that modifying the solvent structure, for instance by using DMAc in water, can expand the electrochemical stability window to 3.0 V on titanium electrodes. The longer, more electron-donating pentanoyl group in N,N-Dimethylpentanamide could potentially enhance oxidative stability compared to the acetyl group in DMAc, making it a candidate for higher voltage applications.

Evidence DimensionElectrochemical Stability Window
Target Compound DataInferred potential for wider stability window based on structure.
Comparator Or BaselineA water/DMAc hybrid electrolyte achieves a 3.0 V stability window. DMAc alone has known stability issues with alkali metals.
Quantified DifferenceNot quantified. This is an inferred advantage based on related systems.
ConditionsElectrolyte for electrochemical capacitors or lithium batteries.

A wider electrochemical stability window allows for pairing with higher voltage cathodes, directly increasing the energy density of a battery or capacitor.

High-Temperature Organic and Organometallic Synthesis

Use as a high-boiling solvent for reactions requiring temperatures of 170-210°C, such as certain cross-coupling reactions, condensations, or nanoparticle syntheses, where common polar aprotic solvents like DMF or DMAc would require high-pressure equipment.

Processing of High-Performance Polymers

Ideal for dissolving and processing difficult-to-solubilize polymers like polyimides and aramids for the manufacturing of robust membranes, coatings, and fibers. Its specific solvating power and low volatility ensure stable dope solutions and controlled evaporation during casting and spinning.

Formulation of Electrolytes for High-Voltage Devices

Serves as a candidate co-solvent in non-aqueous electrolytes for next-generation lithium batteries or supercapacitors. Its potential for a wide electrochemical window makes it suitable for systems operating above 4V, where the stability of standard carbonate or lower-amide solvents is insufficient.

XLogP3

1.1

Melting Point

-51.0 °C

Other CAS

6225-06-5

Wikipedia

N,N-Dimethylpentanamide

General Manufacturing Information

Pentanamide, N,N-dimethyl-: INACTIVE

Dates

Last modified: 08-15-2023
Adler et al. alpha-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, doi: 10.1038/s41557-019-0215-z, published online 4 March 2019

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